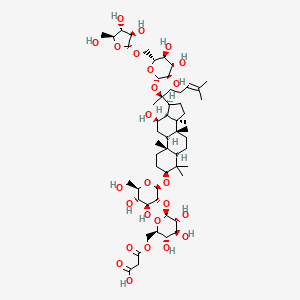

Malonylginsenoside Rc

Description

Properties

Molecular Formula |

C56H92O25 |

|---|---|

Molecular Weight |

1165.3 g/mol |

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C56H92O25/c1-24(2)10-9-14-56(8,81-50-46(72)42(68)40(66)30(78-50)23-74-48-44(70)38(64)28(21-58)75-48)25-11-16-55(7)36(25)26(59)18-32-53(5)15-13-33(52(3,4)31(53)12-17-54(32,55)6)79-51-47(43(69)37(63)27(20-57)76-51)80-49-45(71)41(67)39(65)29(77-49)22-73-35(62)19-34(60)61/h10,25-33,36-51,57-59,63-72H,9,11-23H2,1-8H3,(H,60,61)/t25-,26+,27+,28-,29+,30+,31-,32+,33-,36-,37+,38-,39+,40+,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,53-,54+,55+,56-/m0/s1 |

InChI Key |

UOFHLCPZXZURFL-GPDZXBECSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Characterization

Chromatographic Analytical Methods for Detection and Quantification

Ultra-High-Performance Liquid Chromatography (UHPLC) with Mass Spectrometry Detection

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is a highly sensitive and reliable method for the comprehensive profiling and quantification of ginsenosides (B1230088), including Malonylginsenoside Rc, in various parts of Panax ginseng. nih.gov This technique offers superior separation efficiency and shorter analysis times compared to traditional HPLC. semanticscholar.org

In a typical UHPLC-MS setup for ginsenoside analysis, a C18 column is used for chromatographic separation. nih.govsemanticscholar.org The mobile phase often consists of a gradient elution system using water and acetonitrile, both containing a small percentage of an acidifier like formic acid to improve ionization. nih.govsemanticscholar.org

For detection, Quadrupole Time-of-Flight (QTOF) mass spectrometry is frequently employed. nih.govnih.gov This high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for the confident identification of compounds. nih.govsemanticscholar.org this compound is typically identified based on its precise molecular weight and retention time. In negative ion mode, it is often detected as a deprotonated molecule [M-H]⁻. nih.govmdpi.com For instance, the theoretical mass (m/z) for the [M-H]⁻ ion of this compound (formula C₅₆H₉₂O₂₅) is 1163.5850. nih.govmdpi.com

The table below summarizes typical parameters used in UHPLC-QTOF/MS analysis for this compound.

| Parameter | Value/Description | Source(s) |

| Compound | Malonyl ginsenoside Rc | nih.govnih.gov |

| Molecular Formula | C₅₆H₉₂O₂₅ | nih.govnih.gov |

| Calculated Mass | 1164.5928 | nih.govnih.gov |

| Observed Ion (Negative Mode) | [M-H]⁻ | nih.govmdpi.com |

| Observed m/z (Negative Mode) | 1163.5874 | nih.gov |

| Observed Ion (Positive Mode) | [M+H]⁺, [M+Na]⁺ | nih.gov |

| Observed m/z (Positive Mode) | 1165.6000 ([M+H]⁺), 1188.5898 ([M+Na]⁺) | nih.gov |

This methodology is not only used for identification but also for quantification, enabling researchers to determine the concentration of this compound in different plant tissues like the root, stem, leaf, and berry. nih.gov

Integration of UV and Mass Spectrometric Detection

While mass spectrometry is highly effective for identifying ginsenosides, which often lack strong chromophores, integrating it with Ultraviolet (UV) detection can provide complementary data. koreascience.krnih.gov A high-performance liquid chromatographic (HPLC) method coupled with both a diode array absorbance detector (DAD) for UV detection and a mass spectrometer has been developed for the analysis of ginsenosides and their malonylated forms. nih.govresearchgate.net

In such a system, the column eluent passes through the UV detector first and then into the mass spectrometer's ion source (e.g., electrospray ionization, ESI). researchgate.net Although ginsenosides exhibit weak UV absorption, they can be detected at low wavelengths, typically around 203-205 nm. researchgate.netmdpi.com The primary utility of the MS detector in this integrated setup is its ability to readily detect and identify compounds like this compound, even when their UV signal is weak or non-specific. researchgate.net This dual-detection approach is capable of separating, identifying, and potentially quantifying the predominant ginsenosides, including malonyl ginsenosides, found in ginseng extracts. nih.govresearchgate.net

Method Validation for Ginsenoside Profiling

To ensure the reliability and accuracy of analytical methods for quantifying ginsenosides like this compound, rigorous validation is essential. Validation studies for UHPLC-MS and HPLC-MS methods typically assess several key parameters, including linearity, sensitivity (limit of detection and quantification), precision, and accuracy. mdpi.comnih.govmdpi.com

Linearity : Calibration curves are generated by analyzing standard solutions at multiple concentrations. For this compound, the assay should demonstrate a linear relationship between the concentration and the detector response over a specified range. nih.gov

Sensitivity : The Lower Limit of Quantitation (LOQ) is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For sensitive LC-MS/MS methods, the LOQ for ginsenosides can be in the low ng/mL range (e.g., 5 ng/mL). nih.gov

Precision and Accuracy : Precision is assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day), with results typically expressed as the relative standard deviation (RSD). Accuracy is determined by comparing the measured concentration to the true concentration, often expressed as a percentage. For bioanalytical methods, precision values are generally expected to be less than 15%, and accuracy should be within 85-115%. nih.gov

Recovery : This parameter evaluates the efficiency of the extraction process from a complex matrix, such as plant tissue or plasma. Studies have shown mean recovery for ginsenoside Rc to be as high as 100.83% using UPLC-HRMS-MS/MS, indicating an efficient extraction with insignificant matrix effects. mdpi.com

The following table presents an example of validation data for the analysis of ginsenosides, demonstrating the performance metrics that are evaluated.

| Validation Parameter | Typical Acceptance Criteria | Example Finding for Ginsenosides | Source(s) |

| Linearity Range | Method-specific | 5-5000 ng/mL | nih.gov |

| LOQ | Low ng/mL | 5 ng/mL | nih.gov |

| Precision (RSD) | < 15% | < 9.7% | nih.gov |

| Accuracy | 85-115% | 86.7% to 114.9% | nih.gov |

| Mean Recovery | High percentage | 100.83% (for Rc) | mdpi.com |

Pseudotargeted Metabolomics Approaches

This methodology often utilizes a triple quadrupole-linear ion trap mass spectrometer (QTrap-MS) to perform versatile MS experiments. acs.orgnih.gov By setting up specific multiple reaction monitoring (MRM) transitions for a large number of potential ginsenosides (both known and predicted), the method can achieve classified characterization of neutral, malonyl, and other types of ginsenosides. nih.gov Researchers have successfully used a pseudotargeted approach with hundreds of ion pairs to establish key identification markers for different ginseng species. nih.gov This strategy has demonstrated better performance in differentiating among various ginseng sources compared to standard full-scan high-resolution mass spectrometry approaches. acs.orgnih.gov

Biosynthesis and Metabolic Transformations of Malonylginsenoside Rc

Plant Biosynthetic Pathways of Malonylginsenosides

The biosynthesis of malonylginsenosides, including Malonylginsenoside Rc, within plants like Panax ginseng is a multi-step process involving the formation of a triterpenoid (B12794562) backbone, followed by modifications such as hydroxylation, glycosylation, and finally, malonylation.

Origin from Dammarenediol-II

The journey to this compound begins with the cyclization of 2,3-oxidosqualene, a key precursor for a vast array of triterpenoids and phytosterols (B1254722) in plants. vliz.benih.govmdpi.com The enzyme dammarenediol-II synthase (DDS) catalyzes this cyclization, marking the first dedicated step in the formation of the dammarane-type skeleton characteristic of many ginsenosides (B1230088). vliz.bemdpi.comnih.gov This reaction produces dammarenediol-II, the foundational precursor for dammarane-type saponins (B1172615). vliz.bersc.org

Following its synthesis, dammarenediol-II is hydroxylated to form protopanaxadiol (B1677965) (PPD). vliz.be This PPD aglycone serves as the direct backbone for a class of ginsenosides, including ginsenoside Rc. vliz.be The final structural diversity is achieved through subsequent O-glycosylation, where sugar moieties are attached to the PPD core, leading to the formation of ginsenoside Rc, which can then undergo malonylation. vliz.be

Role of Acyltransferases in Malonylation

The final step in the biosynthesis of this compound is the attachment of a malonyl group to a sugar residue of the ginsenoside Rc molecule. This acylation reaction is catalyzed by a specific class of enzymes known as acyltransferases. frontiersin.orgnih.gov In plants, these modifications are frequently carried out by members of the BAHD acyltransferase family, which use coenzyme A (CoA) thioesters, such as malonyl-CoA, as acyl donors. nih.govfrontiersin.orgnih.gov This malonylation process is crucial for diversifying the structure of ginsenosides. nih.gov

In Panax ginseng, a comprehensive study identified 103 genes belonging to the BAHD acyltransferase family, designated as PgBAHDs. frontiersin.orgnih.govnih.gov These proteins are characterized by the presence of two conserved structural domains, HXXXD and DFGWG, which are hallmarks of the BAHD family. frontiersin.orgnih.gov A phylogenetic analysis of these 103 genes revealed that 34 PgBAHDs clustered with other plant genes known to have malonyltransferase functions, suggesting their potential involvement in the malonylation of ginsenosides. frontiersin.orgnih.govnih.gov The identification of this large gene family highlights the significance of acylation in the metabolic processes of P. ginseng. frontiersin.orgnih.gov

To pinpoint the specific genes responsible for ginsenoside malonylation, researchers performed a co-expression analysis, comparing the expression patterns of the PgBAHD genes with those of key enzyme genes in the ginsenoside biosynthesis pathway. frontiersin.orgnih.govsemanticscholar.org This analysis revealed a strong correlation for a select group of PgBAHD genes. frontiersin.orgnih.govresearchgate.net Specifically, seven candidate genes showed a correlation of greater than 0.9 with crucial ginsenoside biosynthesis enzymes and a correlation of greater than 0.8 with the abundance of malonyl ginsenosides. frontiersin.orgnih.govresearchgate.net These findings strongly suggest that these specific PgBAHDs are involved in the biosynthesis of malonyl ginsenosides like this compound. frontiersin.orgnih.govresearchgate.net

Table 1: Candidate PgBAHD Genes in Malonylginsenoside Biosynthesis

| Gene ID | Correlation with Ginsenoside Biosynthesis Genes | Correlation with Malonyl Ginsenosides |

|---|---|---|

| PgBAHD4 | > 0.9 | > 0.8 |

| PgBAHD45 | > 0.9 | > 0.8 |

| PgBAHD65 | > 0.9 | > 0.8 |

| PgBAHD74 | > 0.9 | > 0.8 |

| PgBAHD90 | > 0.9 | > 0.8 |

| PgBAHD97 | > 0.9 | > 0.8 |

Physiological Functions of Malonylation in Plants

Acylation modifications, including malonylation, serve various biological functions in plants. frontiersin.orgnih.gov They are essential for enriching the structural diversity of plant secondary metabolites. nih.gov This process can modulate the solubility, transport, and storage of compounds within the plant cell. researchgate.net Malonylation is a common modification found in a wide range of plant species and plays a role in the metabolism of various compounds, including flavonoids and isoflavones. researchgate.net

One of the key physiological roles of malonylation is to enhance the stability of certain chemical structures. nih.gov The addition of a malonyl group can alter the physicochemical properties of a molecule, potentially protecting it from degradation or unwanted reactions within the cellular environment. nih.gov The BAHD acyltransferase family, responsible for these modifications, is known to affect cell stability, suggesting that the products of their catalytic activity, such as this compound, contribute to maintaining metabolic homeostasis. frontiersin.orgnih.govresearchgate.net

Facilitation of Vacuolar Transfer

Beyond enhancing solubility, the malonylation of ginsenosides is also implicated in their transport and storage within the plant cell. Research suggests that the malonylation of 20(S)-protopanaxadiol ginsenosides, a class that includes this compound, is closely linked to their accumulation within the cell. nih.gov This modification is believed to act as a signal, targeting these compounds for transport into the vacuole, the primary storage organelle in plant cells. nih.gov This compartmentalization within the vacuole is a vital metabolic strategy, ensuring the stable storage of these compounds. mdpi.com While the precise transport mechanisms are still under investigation, the correlation between malonylation and vacuolar accumulation points to a directed and efficient transfer process. mdpi.comnih.gov

Ex Vivo and In Vitro Biotransformation Processes

This compound, like other malonylated ginsenosides, is known for its thermal instability. researchgate.net This characteristic leads to a variety of biotransformation processes, particularly when subjected to heat during processing methods like steaming. nih.gov These transformations are critical as they alter the chemical structure of the ginsenoside, leading to the formation of different, often less polar, compounds.

Thermal-Induced Degradation and Conversion

Heating is a common processing method for ginseng, and it initiates a cascade of chemical reactions that significantly alter the ginsenoside profile. Malonyl ginsenosides are particularly susceptible to thermal degradation. researchgate.net During processes such as steaming, these compounds are converted into their corresponding neutral ginsenosides and other minor ginsenosides through a series of reactions. nih.govkoreascience.kr The steaming temperature, more so than the duration, appears to be the more influential factor in promoting these transformations. nih.gov

One of the primary thermal degradation pathways for malonylginsenosides is decarboxylation. This reaction involves the removal of the malonyl group as carbon dioxide. The process often proceeds through an intermediate step where the malonyl ginsenosides are first degraded into acetyl ginsenosides, which are then further converted into neutral ginsenosides. nih.govmdpi.com For example, studies have shown that heating fresh ginseng leads to a significant reduction in malonyl ginsenosides, with a corresponding increase in their neutral counterparts like Rc, Rb1, and Rb2. koreascience.kr This demalonylation process is a key step in the formation of various neutral ginsenosides found in processed ginseng. researchgate.netnih.gov

Table 1: Thermal Conversion of Malonylginsenosides to Neutral Ginsenosides

| Original Compound | Heat-Induced Reaction | Resulting Compound(s) |

|---|---|---|

| This compound | Demalonylation/Decarboxylation | Ginsenoside Rc |

| Malonylginsenoside Rb1 | Demalonylation/Decarboxylation | Ginsenoside Rb1 |

| Malonylginsenoside Rb2 | Demalonylation/Decarboxylation | Ginsenoside Rb2 |

This table illustrates the direct conversion of malonylginsenosides to their corresponding neutral forms upon heating, a process confirmed by multiple studies. koreascience.krresearchgate.net

In addition to decarboxylation, thermal processing can also induce deglycosylation, which is the removal of sugar moieties from the ginsenoside structure. researchgate.net This process contributes to the transformation of more polar ginsenosides into less polar ones. nih.gov For instance, the sugar chains attached at the C-3 or C-20 positions of the ginsenoside aglycone can be hydrolyzed, leading to the formation of minor ginsenosides. researchgate.net The conversion of protopanaxadiol (PPD) type ginsenosides like Rc can ultimately lead to the formation of compounds such as Ginsenoside Rd, F2, and Compound K through the sequential loss of sugar units. nih.govnih.gov

Dehydration, the removal of a water molecule, is another significant reaction that occurs during the thermal processing of ginsenosides. researchgate.net This reaction often takes place at the C-20 position of the ginsenoside's side chain. nih.gov For example, ginsenoside Rg3 can undergo dehydration to form ginsenosides Rk1 and Rg5. nih.gov The demalonylation of compounds like this compound into Ginsenoside Rc can also be described as a dehydration process. researchgate.net These dehydration reactions contribute to the structural diversity of ginsenosides found in heat-processed ginseng products.

Table 2: Summary of Thermal-Induced Transformations

| Reaction Type | Description | Example Transformation |

|---|---|---|

| Decarboxylation | Removal of the malonyl group, often via an acetyl intermediate. | Malonyl-ginsenoside Rc → Acetyl-ginsenoside Rc → Ginsenoside Rc nih.gov |

| Deglycosylation | Hydrolysis and removal of sugar (glycosyl) units. | Ginsenoside Rc → Compound Mc → Compound K mdpi.com |

| Dehydration | Removal of a water molecule, often from the C-20 position. | Ginsenoside Rg3 → Ginsenoside Rk1 / Rg5 nih.gov |

Enzymatic Transformations and Bioconversion Studies

Biotransformation by Specific Enzymes for Malonyl Group AdditionThe biosynthesis of this compound involves the addition of a malonyl group to the glucose unit of its corresponding neutral ginsenoside, Ginsenoside Rc.nih.govThis reaction is catalyzed by a specific class of enzymes known as malonyltransferases, which belong to the broader BAHD acyltransferase family.nih.govThese enzymes utilize malonyl-coenzyme A (malonyl-CoA) as the acyl donor to transfer the malonyl moiety to the acceptor molecule.nih.gov

In Panax ginseng, researchers have identified the BAHD gene family as crucial for the acylation of secondary metabolites. nih.gov Through bioinformatic analysis, specific candidate genes have been pinpointed that are likely involved in the malonylation of ginsenosides. Seven genes in particular (PgBAHD4, 45, 65, 74, 90, 97, and 99) showed a high correlation with both the genes of the ginsenoside biosynthesis pathway and the accumulation of malonyl ginsenosides, marking them as strong candidates for encoding the specific malonyltransferases responsible for the synthesis of compounds like this compound. nih.gov

Microbial Metabolism for Specific Ginsenoside ProductionMicroorganisms play a significant role in the transformation of ginsenosides, including this compound, into other, often less polar, ginsenosides. This biotransformation can occur through the action of enzymes produced by various bacteria and fungi.nih.govnih.gov

Human intestinal bacteria, for instance, are capable of metabolizing ginsenosides. Studies have shown that when Ginsenoside Rc is incubated with human intestinal flora, it is transformed into Compound K. nih.gov This conversion involves the sequential cleavage of sugar moieties from the parent ginsenoside. The transformation rate of Ginsenoside Rc to Compound K by intestinal bacteria has been observed to be approximately 84.2% after 48 hours of anaerobic incubation. nih.gov

Furthermore, fermentation of ginseng with specific microbial strains can lead to targeted ginsenoside production. For example, fermentation with Bacillus sp. has been shown to increase the concentrations of Ginsenoside Rd and Ginsenoside Rg3, a process that involves the transformation of precursor ginsenosides like Ginsenoside Rc. nih.gov Endophytic fungi isolated from ginseng roots also possess the enzymatic machinery to hydrolyze ginsenosides, contributing to the diversity of ginsenoside profiles. nih.gov

Effects of Processing Conditions on Transformation Kinetics

The transformation of this compound is highly dependent on processing conditions, particularly temperature and duration of treatment. nih.gov Thermal processing methods such as steaming are known to induce significant chemical changes in ginsenosides. nih.govsemanticscholar.org

During steaming, malonylginsenosides are known to degrade into their corresponding neutral ginsenosides (e.g., this compound transforms into Ginsenoside Rc) and subsequently into acetylated ginsenosides or less-polar ginsenosides. nih.gov The kinetics of these transformations are more significantly influenced by the steaming temperature than by the steaming time. nih.gov Higher temperatures accelerate the degradation and conversion reactions, leading to a more rapid decrease in the concentration of malonylginsenosides and a corresponding increase in their transformation products. nih.govsemanticscholar.org This demonstrates that temperature is a critical parameter for controlling the final ginsenoside profile of processed ginseng.

Influence of Amino Acids on Ginsenoside Transformation

Amino acids, which are naturally present in ginseng, can significantly influence the transformation pathways of ginsenosides during processing. nih.govresearchgate.net The effect is largely dependent on the acidic or basic nature of the amino acid. researchgate.net

Acidic amino acids, such as glutamic acid and aspartic acid, have been shown to promote the conversion of ginsenosides into less polar forms during steaming. nih.govfrontiersin.org They achieve this by lowering the pH of the reaction environment, which facilitates the hydrolysis and deglycosylation of ginsenosides. researchgate.netfrontiersin.org For example, when processed with glutamic acid, the conversion of major ginsenosides into less polar ginsenosides is significantly accelerated compared to untreated samples. researchgate.net

Conversely, basic amino acids like arginine can hinder or slow down these transformations. researchgate.net By creating a more alkaline environment, they can prevent the acid-catalyzed degradation of ginsenosides. This provides a method to regulate ginsenoside conversion by modulating the amino acid content during processing. nih.govresearchgate.net

Interactive Data Table: Effect of Amino Acids on Ginsenoside Transformation During Steaming This table summarizes the observed effects of different types of amino acids on the transformation of ginsenosides during heat processing.

| Amino Acid Type | Example | Effect on pH | Impact on Ginsenoside Transformation | Reference |

| Acidic | Glutamic Acid, Aspartic Acid | Decreases pH | Promotes and accelerates the conversion to less polar ginsenosides. | nih.govresearchgate.netfrontiersin.org |

| Basic | Arginine | Increases/Maintains pH | Hinders or prevents the conversion to less polar ginsenosides. | researchgate.net |

| Neutral | N/A | Minimal Change | Less significant impact compared to acidic or basic amino acids. | researchgate.net |

Molecular Mechanisms of Action and Biological Activities Excluding Human Data

In Vitro Pharmacological Mechanisms

Malonylginsenoside Rc has demonstrated anti-proliferative effects on the SH-SY5Y human neuroblastoma cell line. chemsrc.com In one study, this natural compound was found to inhibit the growth of these cancer cells with a half-maximal inhibitory concentration (IC50) of 63.27 μM. chemsrc.com This finding suggests a potential role for this compound in curbing the proliferation of neuroblastoma cells, a common type of childhood cancer. Further research has confirmed the anti-proliferative activities of various malonylginsenosides, including Rc, against SH-SY5Y cells. researchgate.net

| Compound | Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | SH-SY5Y Human Neuroblastoma | Inhibition of cell growth | 63.27 μM | chemsrc.com |

The cytotoxic effects of ginsenosides (B1230088) are influenced by their chemical structures. For protopanaxadiol (B1677965) (PPD) type ginsenosides, such as this compound, the introduction of more lipophilic groups in the side chains has been shown to enhance anti-proliferative activity. nih.gov A linear relationship has been observed between the lipophilicity (Log P) and the cytotoxic potency (Log IC50) of ginsenosides. nih.gov While specific structure-activity relationship studies focusing solely on this compound's cytotoxicity are limited, the general principle for PPD-type ginsenosides suggests that modifications increasing lipophilicity could lead to more potent anti-cancer effects. nih.gov

This compound has been investigated for its anti-inflammatory properties, particularly its ability to inhibit the production of nitric oxide (NO). Overproduction of NO is a hallmark of inflammatory processes and is implicated in various inflammatory diseases. analis.com.my Studies on related ginsenosides have demonstrated that they can effectively suppress NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govnih.gov For instance, ginsenoside Rd, a structurally similar compound, has been shown to decrease NO production in a dose-dependent manner in these cells. nih.gov This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govresearchgate.net While direct data for this compound is part of a broader investigation into ginsenoside effects, the established activity of similar compounds suggests a likely mechanism of action.

In addition to inhibiting NO, ginsenosides can modulate the production of other inflammatory substances in macrophages. In LPS-stimulated RAW 264.7 cells, a model for inflammation, ginsenoside Rc has been shown to alter the polarization of macrophages. researchgate.net Specifically, it can inhibit the M1 polarization induced by LPS, which is characterized by the production of pro-inflammatory factors like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.net By suppressing the expression of these M1 macrophage-associated inflammatory factors, ginsenoside Rc helps to mitigate the inflammatory response. researchgate.net This modulation of macrophage activity is a key aspect of its anti-inflammatory effects.

| Compound | Cell Line | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Ginsenoside Rc | LPS-induced RAW 264.7 Macrophages | Modulation of macrophage polarization | Inhibited M1 polarization and suppressed the expression of pro-inflammatory factors (IL-1β, TNF-α). | researchgate.net |

| Ginsenoside Rd | LPS-stimulated RAW 264.7 Macrophages | Inhibition of NO production | Dose-dependent decrease in nitric oxide levels. | nih.gov |

Anti-inflammatory Pathways

Potential Role in Reducing Myocardial Ischemic Injury through Anti-inflammatory Mechanisms

Ginsenoside Rc, a closely related compound to this compound, has been shown to attenuate myocardial ischemic injury in animal models, partly through its anti-inflammatory effects. nih.govnih.gov In mice with isoproterenol-induced myocardial ischemia, administration of Ginsenoside Rc led to a reduction in the infiltration of inflammatory cells in the myocardium. nih.govbohrium.com

The mechanism appears to involve the regulation of key signaling pathways. Specifically, Ginsenoside Rc treatment was found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in heart tissues. nih.gov This anti-inflammatory action is associated with the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov The activation of this pathway is known to play a crucial role in regulating inflammation. nih.gov By increasing the expression of Nrf2 and HO-1, Ginsenoside Rc helps to suppress the pathological inflammatory process that accompanies and exacerbates ischemic injury in cardiomyocytes. nih.gov

Table 1: Effect of Ginsenoside Rc on Inflammatory Markers in Myocardial Ischemic Mice

| Marker | Effect of Ginsenoside Rc | Signaling Pathway Implicated | Source |

|---|---|---|---|

| Inflammatory Cell Infiltration | Attenuated | - | nih.govbohrium.com |

| TNF-α | Decreased | Nrf2/HO-1 | nih.gov |

| IL-1β | Decreased | Nrf2/HO-1 | nih.gov |

Antioxidant Effects

Potential Role in Reducing Myocardial Ischemic Injury through Antioxidant Mechanisms

The cardioprotective effects of Ginsenoside Rc during myocardial ischemia are also significantly linked to its antioxidant properties. nih.govnih.gov In studies using a mouse model of myocardial ischemia, Ginsenoside Rc administration effectively mitigated oxidative stress. nih.gov This was demonstrated by a decrease in the content of malondialdehyde (MDA), a key indicator of lipid peroxidation, within the heart tissues. nih.govnih.gov

Simultaneously, Ginsenoside Rc treatment enhanced the endogenous antioxidant defense system. It increased the level of glutathione (B108866) (GSH), a critical cellular antioxidant. nih.govnih.gov The mechanism underlying this effect involves the activation of the Nrf2 pathway. By elevating Nrf2 activation, Ginsenoside Rc augments the expression of glutamate-cysteine ligase catalytic subunit (GCLC) and glutamate-cysteine ligase modifier subunit (GCLM), which are essential for the synthesis of GSH. nih.govnih.gov This enhancement of the cellular antioxidant capacity helps to neutralize reactive oxygen species (ROS) and attenuate the oxidative damage to the myocardium. nih.gov

Table 2: Antioxidant Effects of Ginsenoside Rc in Myocardial Ischemic Mice

| Biomarker | Effect of Ginsenoside Rc | Mechanism | Source |

|---|---|---|---|

| Malondialdehyde (MDA) | Decreased | Reduction of lipid peroxidation | nih.govnih.gov |

| Glutathione (GSH) | Increased | Upregulation of Nrf2, GCLC, GCLM | nih.govnih.gov |

| Nrf2 Expression | Increased | Activation of antioxidant response | nih.govnih.gov |

| HO-1 Expression | Increased | Activation of antioxidant response | nih.govnih.gov |

General Antioxidant Activity within the Ginsenoside Class

The ginsenoside class of compounds, as a whole, is recognized for its antioxidant activities. nih.govacs.org Various studies have demonstrated that ginsenosides can scavenge free radicals, inhibit lipid peroxidation, and enhance the activity of antioxidant enzymes like catalase (CAT) and glutathione peroxidase (GPx). nih.gov For instance, ginsenoside Rb1 has been reported to reduce lipid peroxidation in the brain and liver of rats. nih.gov

The antioxidant response element (ARE) is a critical regulatory element for the expression of numerous antioxidant enzymes, mediated by the transcription factor Nrf2. acs.org Certain ginsenosides, including Rb1 and Rg1, have been shown to activate this Nrf2-ARE pathway, thereby transcriptionally activating antioxidant genes. acs.org This general antioxidant capacity is believed to contribute to many of the beneficial health effects attributed to ginseng. koreascience.krmdpi.com

Metabolic Regulation Mechanisms

Promotion of Glucose Consumption in Myotubes (e.g., L6 myotubes)

In the context of metabolic regulation, Ginsenoside Rc has been observed to stimulate glucose uptake in muscle cells. A study using C2C12 myotubes, a cell line similar to L6 myotubes, demonstrated that treatment with Ginsenoside Rc significantly increased glucose consumption. nih.gov This suggests a potential role for the compound in improving glucose utilization in skeletal muscle. Other related ginsenosides, such as Rg3, have also been shown to increase glucose uptake in L6 myotubes, indicating this may be a shared property among certain ginsenosides. nih.gov The mechanism does not appear to rely on the classical insulin-dependent signaling pathway involving insulin (B600854) receptor substrate-1 (IRS-1). nih.gov

Activation of AMPK (AMP-activated protein kinase) Pathways

The promotion of glucose uptake by Ginsenoside Rc in myotubes is mediated through an insulin-independent pathway involving the activation of AMP-activated protein kinase (AMPK). nih.gov AMPK is a key cellular energy sensor that plays a central role in regulating metabolism. The research showed that Ginsenoside Rc significantly activated the AMPK signaling pathway in C2C12 myotubes. nih.gov

Further investigation revealed that the use of an AMPK inhibitor abolished the glucose uptake induced by Ginsenoside Rc, confirming that AMPK activity is critical for this effect. nih.gov Additionally, a mixture of malonyl-ginsenosides was found to improve glucose and lipid metabolism in diabetic mice by activating the AMPK signaling pathway in the liver and skeletal muscle. nih.gov This activation leads to downstream effects that facilitate glucose transport and utilization. The study on Ginsenoside Rc also noted that its activation of AMPK is mediated by the generation of reactive oxygen species (ROS), which act as upstream signaling molecules in this specific cascade. nih.gov

In Vivo Biological Effects (Non-human Animal Models)

Efficacy in Animal Models Related to Oxidative Stress and Inflammation (General Malonylginsenosides)

Malonylginsenosides, a group of saponins (B1172615) found in ginseng, have demonstrated notable protective effects against oxidative stress and inflammation in various non-human animal models. These compounds have been shown to mitigate tissue damage induced by chemical insults by modulating key biomarkers of cellular stress and inflammatory responses.

In a study involving mice with acute liver injury induced by acetaminophen (B1664979) (APAP), malonylginsenosides extracted from the stems and leaves of ginseng exhibited significant hepatoprotective activity. mdpi.com The administration of these malonylginsenosides led to a marked reduction in serum levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). mdpi.com Concurrently, the treatment bolstered the liver's antioxidant defenses by increasing the levels of hepatic glutathione (GSH), a crucial endogenous antioxidant, and inhibiting the production of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. mdpi.com

These findings suggest that the anti-inflammatory and antioxidant properties of malonylginsenosides are key mechanisms underlying their protective effects against acute liver damage in this animal model. By suppressing inflammatory mediators and counteracting oxidative stress, malonylginsenosides help to preserve the integrity and function of liver cells.

| Biomarker | Effect of Malonylginsenoside Treatment | Biological Significance |

|---|---|---|

| Interleukin-1β (IL-1β) | Significantly Reduced | Reduction of a pro-inflammatory cytokine |

| Tumor Necrosis Factor-α (TNF-α) | Significantly Reduced | Reduction of a pro-inflammatory cytokine |

| Hepatic Glutathione (GSH) | Increased | Enhancement of endogenous antioxidant defense |

| Malondialdehyde (MDA) | Inhibited | Reduction of lipid peroxidation and oxidative damage |

Potential for Addressing Metabolic Disorders in Animal Models (General Malonylginsenosides)

Malonylginsenosides have shown significant potential in the management of metabolic disorders, particularly type 2 diabetes mellitus (T2DM), in animal models. Research using high-fat diet/streptozotocin (HFD/STZ)-induced T2DM mice has demonstrated the hypoglycemic and hypolipidemic effects of malonylginsenosides derived from American ginseng (Panax quinquefolius L.). uchicago.eduacs.org

In a five-week experimental period, the administration of malonylginsenosides from P. quinquefolius to T2DM mice resulted in a significant reduction in fasting blood glucose (FBG) levels. uchicago.edu Furthermore, the treatment led to improvements in glucose tolerance and a decrease in insulin resistance, indicating enhanced glycemic control. uchicago.edu

Beyond their effects on glucose metabolism, these malonylginsenosides also exerted beneficial effects on lipid profiles. The study reported significant decreases in serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). uchicago.edu Additionally, levels of nonesterified fatty acids (NEFA) were reduced. uchicago.edu The treatment also appeared to have a protective effect on the liver, as evidenced by decreased levels of the liver enzymes alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). uchicago.edu

The underlying molecular mechanisms for these effects are believed to involve the regulation of key signaling pathways. Western blot analysis revealed that malonylginsenoside treatment upregulated the protein expression of phosphorylated phosphoinositide 3-kinase (p-PI3K), phosphorylated protein kinase B (p-AKT), and phosphorylated AMP-activated protein kinase (p-AMPK) in the liver and skeletal muscle. uchicago.edu These pathways are critical for insulin signaling and glucose uptake. The activation of the AMPK/acetyl-CoA carboxylase (ACC) pathway is also implicated in the regulation of lipid metabolism. uchicago.edukisti.re.kr

| Parameter | Effect of Malonylginsenoside Treatment | Metabolic Implication |

|---|---|---|

| Fasting Blood Glucose (FBG) | Significantly Reduced | Improved glycemic control |

| Glucose Tolerance | Improved | Enhanced ability to clear glucose from the blood |

| Insulin Resistance | Improved | Increased sensitivity to insulin |

| Triglycerides (TG) | Significantly Reduced | Improved lipid profile |

| Total Cholesterol (TC) | Significantly Reduced | Improved lipid profile |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Significantly Reduced | Reduction of "bad" cholesterol |

| Alanine Transaminase (ALT) | Reduced | Indication of reduced liver stress |

| Aspartate Transaminase (AST) | Reduced | Indication of reduced liver stress |

Structure Activity Relationship Sar Studies

Impact of Malonyl Substitution on Biological Activity and Stability

Malonylginsenosides are acidic ginsenosides (B1230088) naturally present in significant quantities in fresh ginseng, with the proportion of malonyl ginsenosides m-Rb1, m-Rb2, m-Rc, and m-Rd ranging from 35% to 60% of the total ginsenosides. frontiersin.org The presence of a malonyl group, an ester linkage of malonic acid to one of the sugar moieties, fundamentally affects the compound's properties compared to its neutral counterpart, Ginsenoside Rc.

Biological Activity: The malonylation of ginsenosides can influence their biological effects. For instance, malonylginsenosides from American ginseng have demonstrated hypoglycemic and hypolipidemic effects in studies on type 2 diabetic mice. nih.gov Malonylginsenoside Rc itself has been identified as a natural active compound with anti-proliferative activity, inhibiting the growth of human neuroblastoma cell lines. chemsrc.com The acidic nature of the malonyl group can alter the molecule's polarity and its ability to interact with biological targets, potentially leading to different pharmacological profiles compared to neutral ginsenosides.

Stability: A defining characteristic of malonylginsenosides is their thermal instability. The ester-linked malonyl group is susceptible to cleavage, especially during heating or steaming processes used to produce red ginseng. mdpi.comkoreascience.kr This processing causes the demalonization of compounds like this compound, converting them into their more stable, neutral forms (e.g., Ginsenoside Rc). mdpi.comkoreascience.kr This transformation is a key reason for the different ginsenoside profiles observed between fresh/white ginseng and processed red ginseng. koreascience.krnih.govheraldopenaccess.us

| Feature | This compound | Ginsenoside Rc |

| Chemical Nature | Acidic ginsenoside | Neutral ginsenoside |

| Stability | Thermally unstable; easily converted with heat. mdpi.comkoreascience.kr | More stable than its malonylated form. |

| Natural Abundance | High in fresh and air-dried ginseng. frontiersin.orgnih.gov | Content increases during heat processing as m-Rc is converted. koreascience.kr |

| Key Structural Difference | Contains a malonyl group attached to a glucose residue. frontiersin.org | Lacks the malonyl group. |

| Reported Activity | Anti-proliferative, hypoglycemic, hypolipidemic effects. nih.govchemsrc.com | Anti-inflammatory, antioxidant, nootropic properties. heraldopenaccess.uscaymanchem.comselleckchem.com |

Influence of Glycosylation Patterns (e.g., arabinose and glucose at C20 for Rc)

Ginsenosides are glycosides, meaning they consist of a non-sugar aglycone (in this case, a dammarane-type steroid skeleton) and one or more sugar moieties. nih.gov The type, number, and linkage position of these sugars are critical determinants of the compound's biological activity. nih.govmdpi.com

Ginsenoside Rc is a protopanaxadiol (B1677965) (PPD)-type ginsenoside characterized by sugar chains attached at the C-3 and C-20 positions of the aglycone. Specifically, the sugar chain at C-20 for Ginsenoside Rc consists of an inner glucose molecule and an outer arabinose molecule (in its furanose form, arabinofuranosyl). nih.gov

The outer α-L-arabinofuranosyl moiety at the C-20 position is a key structural feature. Enzymatic biotransformation studies have shown that this specific sugar can be selectively cleaved by α-L-arabinofuranosidase enzymes. nih.govresearchgate.net This cleavage converts Ginsenoside Rc into another major ginsenoside, Ginsenoside Rd, which differs only by the absence of this terminal arabinose. nih.gov This bioconversion highlights the significant impact of the glycosylation pattern; the removal of a single sugar residue creates a different compound with a distinct pharmacological profile, demonstrating that the arabinose at C-20 is crucial to the specific identity and activity of Ginsenoside Rc.

Role of Specific Structural Features in Ginsenoside Activity (General Principles Applicable to Rc)

The biological activities of ginsenosides are governed by several key structural features of the aglycone and its attached sugars. These general principles are directly applicable to understanding the function of this compound.

During heat processing, ginsenosides can undergo dehydration, particularly at the C-20 position. mdpi.com This reaction involves the loss of a water molecule from the tertiary hydroxyl group at C-20, creating a double bond between C-20 and C-21 or C-20 and C-22. nih.govresearchgate.net This structural modification leads to the formation of rare or minor ginsenosides, such as Ginsenoside Rg5 and Rk1. mdpi.comnih.govresearchgate.net These dehydrated derivatives often possess more potent biological activities, including enhanced anticancer effects, compared to their parent compounds. nih.govnih.gov

| Structural Modification | General Effect on Activity | Example Transformation |

| Demalonylation | Increases stability; converts acidic to neutral ginsenoside. koreascience.kr | Malonyl-ginsenoside Rc → Ginsenoside Rc |

| Deglycosylation | Decreases polarity (increases lipophilicity); often enhances bioactivity. nih.govnih.gov | Ginsenoside Rc → Ginsenoside Rd nih.gov |

| Dehydration at C-20 | Forms less polar, rare ginsenosides with potentially potent activity. nih.govnih.gov | Ginsenoside Rg3 → Ginsenoside Rg5/Rk1 mdpi.com |

Comparative Analysis with Other Ginsenosides and Their Analogs

This compound belongs to the protopanaxadiol (PPD) family of ginsenosides. The members of this family, including Rb1, Rb2, Rc, and Rd, share the same PPD aglycone but differ in the composition of their sugar side chains. These subtle structural variations in glycosylation lead to distinct pharmacological activities.

For example, while all four ginsenosides (Rb1, Rb2, Rc, and Rd) have been found to inhibit pancreatic lipase (B570770) activity, their efficacy can vary. nih.gov Ginsenoside Rc is distinguished from Rb1 and Rb2 by the presence of an arabinose sugar at the C-20 position. This difference in a single sugar moiety is sufficient to alter its biological properties.

The transformation of this compound to Ginsenoside Rc, and subsequently to Ginsenoside Rd via deglycosylation, represents a cascade of structural changes that yield compounds with different activities. Furthermore, the comparison extends to PPT-type ginsenosides (e.g., Rg1, Re), which have a different aglycone structure (containing a hydroxyl group at C-6 instead of C-3), leading to a fundamentally different class of compounds with another spectrum of activities. nih.gov This comparative analysis underscores that the specific combination of the aglycone type and the precise pattern of malonylation and glycosylation determines the unique biological profile of each ginsenoside.

| Ginsenoside | Aglycone Type | Sugar Moiety at C-3 | Sugar Moiety at C-20 |

| Ginsenoside Rc | PPD | Glc(2-1)Glc | Glc(6-1)Ara(f) |

| Ginsenoside Rb1 | PPD | Glc(2-1)Glc | Glc(6-1)Glc |

| Ginsenoside Rb2 | PPD | Glc(2-1)Glc | Glc(6-1)Ara(p) |

| Ginsenoside Rd | PPD | Glc(2-1)Glc | Glc |

Glc: Glucose; Ara(f): Arabinose (furanose); Ara(p): Arabinose (pyranose)

Future Research Directions and Challenges

Deeper Elucidation of Molecular Mechanisms Specific to Malonylginsenoside Rc

A significant challenge in the study of this compound is the detailed characterization of its specific molecular mechanisms. While research has often focused on its non-malonylated counterpart, ginsenoside Rc, it is crucial to understand how the malonyl group influences its biological activity. Ginsenoside Rc has been shown to modulate the Akt/FoxO1 signaling pathways and suppress oxidative stress. researchgate.net Future studies should investigate whether this compound targets the same or different pathways and how the malonic acid moiety affects its binding affinity to cellular receptors and enzymes. Molecular docking and simulation studies could provide initial insights into these interactions, guiding further experimental validation. A deeper understanding of its specific molecular targets will be instrumental in identifying its potential therapeutic applications.

Exploration of Novel Biological Activities Beyond Current Findings

Current research has indicated the potential of malonylginsenosides in areas such as hepatoprotection and anti-proliferative activities. For instance, malonylginsenoside Rd has demonstrated a protective effect against ethanol-induced hepatotoxicity in HepG2 cells. elsevierpure.com Building on these findings, future research should explore a wider range of biological activities for this compound. Investigating its potential neuroprotective, anti-inflammatory, and immunomodulatory effects would be a logical progression. Screening this compound against a diverse panel of cancer cell lines and in various models of neurodegenerative and inflammatory diseases could uncover novel therapeutic avenues.

Advanced Synthetic Biology Approaches for this compound Production and Modification

The natural abundance of this compound can be variable, making sustainable and scalable production a significant hurdle. Advanced synthetic biology and metabolic engineering offer promising solutions to this challenge. The heterologous production of ginsenosides (B1230088) in microbial hosts like Saccharomyces cerevisiae has been successfully demonstrated for related compounds. nih.govnih.govdoaj.org Future efforts should focus on engineering yeast strains to specifically synthesize this compound. This would involve introducing and optimizing the expression of key enzymes in the ginsenoside biosynthetic pathway, including those responsible for the final malonylation step. nih.gov Furthermore, synthetic biology tools can be employed to create novel derivatives of this compound with potentially enhanced bioactivities.

Recent advancements in metabolic engineering of yeasts for ginsenoside biosynthesis have laid a strong foundation for this approach. Strategies such as heterologous gene expression, balancing and increasing metabolic flux, and enzyme engineering have been pivotal in improving the production of various ginsenosides. nih.gov The application of these techniques to this compound could lead to high-yield, sustainable, and cost-effective production, overcoming the limitations of plant-based extraction.

Comprehensive Investigations into Structure-Activity Relationships of Minor Malonylginsenosides

The biotransformation of this compound can lead to the formation of various minor ginsenosides, such as ginsenoside C-Mc. Understanding the structure-activity relationships (SAR) of these minor derivatives is crucial for developing more potent and specific therapeutic agents. wikipedia.orgnih.govyoutube.com SAR studies involve systematically modifying the chemical structure of a molecule and evaluating the impact of these changes on its biological activity.

Future research should focus on the targeted synthesis or enzymatic conversion of this compound into its minor metabolites. These compounds can then be screened for their biological activities, and the data can be used to build predictive SAR models. researchgate.net This will not only help in identifying the key structural features responsible for their therapeutic effects but also guide the rational design of novel ginsenoside-based drugs with improved pharmacological profiles.

Development of Enhanced Analytical Techniques for High-Throughput and Precise Quantification

Accurate and efficient quantification of this compound is essential for quality control of herbal products, pharmacokinetic studies, and metabolic engineering research. While methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are currently used, there is a need for more advanced analytical techniques. nih.govresearchgate.netoup.com The development of ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods can offer higher sensitivity, specificity, and throughput.

Furthermore, the implementation of high-throughput screening (HTS) platforms would be beneficial for rapidly assessing the this compound content in large numbers of samples, which is particularly relevant for screening engineered microbial strains or plant varieties. nih.govbmglabtech.com The establishment of standardized and validated analytical methods is crucial for ensuring the consistency and quality of research and commercial products containing this compound.

Research into the Spatial and Temporal Distribution of this compound in Plants

A comprehensive understanding of the biosynthesis and accumulation of this compound in Panax species requires detailed knowledge of its spatial and temporal distribution. Studies have shown that the content of ginsenosides, including malonylated forms, can vary significantly between different plant parts (e.g., main root, lateral root, fine root, leaves, and stem) and at different growth stages. nih.govnih.govmdpi.comresearchgate.net

Future research should employ advanced analytical techniques to create detailed maps of this compound distribution within the plant. Investigating the temporal changes in its concentration throughout the plant's life cycle, from seedling to mature plant, will provide valuable insights into its physiological role and the optimal time for harvesting. mdpi.comnih.gov This knowledge can be utilized for agricultural optimization to maximize the yield of this valuable compound.

**Interactive Data Table: Quantification of this compound in Different Parts of *Panax ginseng***

| Plant Part | This compound Content (mg/g) | Reference |

| Main Root | 6.0 | nih.gov |

| Leaves | 3.0 | nih.gov |

| Fine Root | Higher than main root | researchgate.net |

| Main Root Skin | 20.08 | researchgate.net |

| Main Root (without skin) | 2.58 | researchgate.net |

Q & A

Basic Research Questions

Q. How is Malonylginsenoside Rc quantified in Panax species using chromatographic methods?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard. Key parameters include a C18 reverse-phase column, gradient elution with water-acetonitrile (0.1% formic acid), and detection at 203 nm. Calibration curves using purified standards ensure accuracy. Thermal degradation during analysis must be minimized by maintaining column temperatures below 30°C .

Q. What factors influence the stability of this compound during processing?

- Methodological Answer : Stability is compromised by heat (>60°C), alkaline pH, and enzymatic activity. Thermal processing (e.g., red ginseng preparation) hydrolyzes the malonyl group, converting this compound to ginsenoside Rc. Stability assays should include thermogravimetric analysis (TGA) and pH-dependent degradation studies under controlled conditions .

Q. What are the primary extraction techniques for isolating this compound?

- Methodological Answer : Cold methanol extraction (4°C, 24 hours) preserves the malonyl moiety. Ultrasonic-assisted extraction (UAE) at 40 kHz for 30 minutes improves yield by 15–20%. Post-extraction purification via preparative HPLC with a water-methanol gradient (pH 5.0) isolates the compound at >95% purity .

Q. How does the malonyl group affect ginsenoside bioavailability?

- Methodological Answer : The malonyl group increases hydrophilicity, reducing intestinal absorption. In vitro permeability assays (e.g., Caco-2 cell monolayers) show a 2.3-fold lower apparent permeability coefficient (Papp) compared to deglycosylated derivatives. Hydrolysis by gut microbiota must be evaluated using anaerobic fecal incubation models .

Q. What in vitro assays assess this compound’s anti-proliferative activity?

- Methodological Answer : The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is standard. Use cancer cell lines (e.g., HepG2, A549) with 48–72 hour exposure periods. Dose-response curves (0.1–100 µM) and IC50 calculations require normalization to vehicle controls. Apoptosis markers (e.g., caspase-3 activation) should complement proliferation data .

Advanced Research Questions

Q. How can researchers address heterogeneity in pharmacological data across studies?

- Methodological Answer : Apply meta-analysis tools like the I² statistic to quantify variability. For example, if I² > 50%, use random-effects models to account for inter-study differences. Sensitivity analyses excluding outliers (e.g., studies using non-standardized extracts) improve consistency. Pre-register protocols on platforms like PROSPERO to reduce bias .

Q. What experimental designs elucidate structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Combine synthetic chemistry (e.g., selective malonyl group modification) with molecular dynamics simulations. Test derivatives in silico using AutoDock Vina for target binding affinity (e.g., EGFR kinase). Validate with surface plasmon resonance (SPR) to measure dissociation constants (KD). Dose-response synergy assays (e.g., Chou-Talalay method) assess combinatorial effects .

Q. What strategies mitigate thermal degradation in pharmacokinetic studies?

- Methodological Answer : Use lyophilized formulations stabilized with trehalose (10% w/v). In vivo studies require LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Monitor degradation products (e.g., ginsenoside Rc) via parallel reaction monitoring (PRM). Non-compartmental analysis (NCA) of plasma concentration-time curves should account for metabolite interference .

Q. How do molecular docking studies clarify this compound’s mechanism of action?

- Methodological Answer : Dock the compound into ATP-binding pockets (e.g., PI3Kγ) using Schrödinger Suite. Calculate binding free energies (ΔG) with MM-GBSA. Validate predictions with kinase inhibition assays (e.g., ADP-Glo™). Confocal microscopy can localize fluorescently labeled derivatives in subcellular compartments .

Q. What statistical approaches resolve contradictions in dose-response relationships?

- Methodological Answer : Employ Bayesian hierarchical models to integrate conflicting datasets. Use Akaike’s Information Criterion (AIC) to compare linear vs. sigmoidal models. For non-monotonic responses, segmented regression identifies breakpoints. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes in replicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.